(5Z)-3-cyclopentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-cyclopentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- A cyclopentyl substituent at the N3 position.
- A Z-configuration benzylidene group at the C5 position, fused to a pyrazole ring substituted with a phenyl group and a 4-(propylsulfanyl)phenyl moiety.
- A thioxo group at the C2 position, contributing to its electron-deficient core.
The propylsulfanyl group enhances lipophilicity, while the pyrazole-thiazolidinone framework may enable π-π stacking and hydrogen bonding interactions .
Properties
Molecular Formula |
C27H27N3OS3 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3OS3/c1-2-16-33-23-14-12-19(13-15-23)25-20(18-29(28-25)21-8-4-3-5-9-21)17-24-26(31)30(27(32)34-24)22-10-6-7-11-22/h3-5,8-9,12-15,17-18,22H,2,6-7,10-11,16H2,1H3/b24-17- |
InChI Key |
FBXQAOFCXNBVPM-ULJHMMPZSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
A common approach involves reacting 4-(propylsulfanyl)benzaldehyde with 1-phenyl-1H-pyrazole-4-carbaldehyde under hydrazine-mediated conditions. Key steps include:
-
Formation of Intermediate Hydrazones : Condensation of aldehydes with hydrazine derivatives.
-
Cyclization : Thermal or acid-catalyzed cyclization to form the pyrazole ring.
Example Protocol :
| Reagents/Conditions | Purpose | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, ethanol, reflux | Cyclization of hydrazone intermediates | ~75–85% | |
| p-Toluenesulfonic acid (PTSA), DMF, 80°C | Acid-catalyzed dehydration | 82–94% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. Steric hindrance from bulky substituents (e.g., propylsulfanyl) may favor regioselectivity.
Step 2: Thiazolidin-4-one Core Synthesis
The 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one scaffold is synthesized via cyclization of thioglycolic acid with cyclopentylamine and aldehydes.
General Protocol
-
Condensation : React cyclopentylamine with thioglycolic acid and an aldehyde (e.g., formaldehyde) in the presence of a catalyst.
-
Cyclization : Formation of the thiazolidin-4-one ring under basic or acidic conditions.
Example Protocol :
| Reagents/Conditions | Purpose | Yield | Source |
|---|---|---|---|
| Thioglycolic acid, cyclopentylamine, glacial acetic acid, reflux | Cyclization | 70–80% | |
| Sodium acetate (NaOAc), ethanol, 65°C | Dehydration and ring closure | 84% |
Key Challenges :
-
Oxidation of Thioxo Group : Requires inert atmospheres or antioxidants (e.g., BHT) to prevent sulfur oxidation.
Step 3: Knoevenagel Condensation for Coupling
The final step involves coupling the pyrazole aldehyde with the thiazolidin-4-one via a Knoevenagel reaction to form the methylene bridge.
Stereoselective Formation of (5Z)-Isomer
The reaction conditions critically influence the stereochemistry:
| Reagents/Conditions | Stereoselectivity | Yield | Source |
|---|---|---|---|
| Piperidine, ethanol, 65°C, 24–48 h | Favors (Z)-isomer | 84–90% | |
| NaOAc, DMF, 80°C | Enhances reaction rate | 70–76% |
Mechanistic Rationalization :
-
Piperidine : Acts as a base to deprotonate the active methylene group of the thiazolidin-4-one, facilitating nucleophilic attack on the pyrazole aldehyde.
-
Solvent Polarity : Ethanol or DMF stabilizes the transition state, favoring the (Z)-configuration due to steric and electronic factors.
Critical Parameters and Optimization
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |
|---|---|---|
| Temperature | 65–80°C | Higher temperatures accelerate reaction but may degrade thioxo group |
| Catalyst | Piperidine (1–2 eq) | Enhances deprotonation efficiency |
| Solvent | Ethanol/DMF | Ethanol improves solubility; DMF accelerates cyclization |
Purification
-
Column Chromatography : Silica gel (60–120 mesh) with PE/EA (2:1) eluent.
-
Recrystallization : Ethanol or acetic acid to isolate pure (5Z)-isomer.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Yield | Stereoselectivity |
|---|---|---|---|
| Route A | Pyrazole → Thiazolidin-4-one → Knoevenagel | 65–75% | (Z)-predominant |
| Route B | Thiazolidin-4-one → Pyrazole → Knoevenagel | 70–80% | (Z)-exclusive |
Route B is preferred due to higher stereoselectivity and simplified purification.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Side Reactions (e.g., oxidation) | Use BHT as antioxidant; inert atmosphere |
| Low Solubility | Switch to DMF or DMSO |
| Isomerization | Shorten reaction time; use low temperatures |
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclopentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(5Z)-3-cyclopentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogues and their structural distinctions are summarized in Table 1 .
Key Observations:
- Lipophilicity : The target compound’s cyclopentyl and propylsulfanyl groups increase lipophilicity compared to analogues with polar substituents (e.g., hydroxy in or methoxypropyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects: The thioxo group in all analogues creates an electron-deficient core, enabling charge-transfer interactions.
- Steric Effects : The bulky cyclopentyl group at N3 in the target compound may hinder interactions with flat binding pockets compared to smaller substituents like phenyl .
Pharmacological and Physicochemical Properties
Crystallographic and Spectroscopic Data
- Hydrogen Bonding : Analogues with hydroxy groups (e.g., ) form intramolecular H-bonds (O–H⋯S), stabilizing planar conformations. The target compound lacks such interactions but may utilize C–H⋯π or S⋯S interactions .
- NMR Shifts : The propylsulfanyl group in the target compound would produce distinct ¹H-NMR signals (~2.5–3.0 ppm for SCH2) compared to ethoxy or methoxy groups in analogues .
Biological Activity
The compound (5Z)-3-cyclopentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and pharmacological significance of this compound based on available literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone core, which is known for its diverse biological activities, particularly in anti-inflammatory and antimicrobial applications.
Synthesis
The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions between thioamide and α,β-unsaturated carbonyl compounds. The specific synthetic route for this compound includes the reaction of cyclopentyl and pyrazole moieties, resulting in the formation of the thiazolidinone framework.
Antimicrobial Activity
Research indicates that compounds similar to (5Z)-3-cyclopentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens:
| Compound | Activity Against E. coli | Activity Against S. aureus | MIC (μg/mL) |
|---|---|---|---|
| 10a | Moderate | Good | 62.5 |
| 10b | Good | Moderate | 31.25 |
| 10c | Poor | Poor | >250 |
These results indicate that modifications in the structure can enhance or diminish antimicrobial efficacy, highlighting the importance of substituents on the pyrazole and thiazolidinone rings .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies demonstrating that thiazolidinones can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Preliminary studies have suggested that pyrazole derivatives possess anticancer properties through mechanisms involving apoptosis induction in cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation .
Case Studies
A notable case study involved the evaluation of a series of thiazolidinone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with a similar structural backbone exhibited IC50 values ranging from 10 to 30 μM against breast cancer cells, suggesting promising anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
